molecular formula C26H18ClNO7S B2904143 Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate CAS No. 448197-01-1

Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Cat. No. B2904143
CAS RN: 448197-01-1
M. Wt: 523.94
InChI Key: UOOSLUZPQMMTHH-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4-{[(4-Chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate . This compound has a linear formula of C18H12Cl2O6S2 . Another similar compound is 4-Chlorophenyl phenyl sulfone with a linear formula of ClC6H4SO2C6H5 .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the structure of 4-{[(4-Chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate was confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Chlorophenyl phenyl sulfone, include a melting point of 90-94 °C and solubility in various solvents such as acetone, benzene, dioxane, hexane, and isopropanol .

properties

IUPAC Name

[4-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClNO7S/c27-19-11-17-24(18-12-19)36(31,32)28(25(29)33-21-7-3-1-4-8-21)20-13-15-23(16-14-20)35-26(30)34-22-9-5-2-6-10-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOSLUZPQMMTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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